![molecular formula C6H16Br2N2 B8176087 (R)-3-Piperidinemethanamine dihydrobromide](/img/structure/B8176087.png)
(R)-3-Piperidinemethanamine dihydrobromide
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Overview
Description
®-3-Piperidinemethanamine dihydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Piperidinemethanamine dihydrobromide typically involves the reaction of piperidine with formaldehyde and hydrogen bromide. The process can be summarized as follows:
Formation of Intermediate: Piperidine reacts with formaldehyde to form an intermediate compound.
Hydrobromide Addition: The intermediate is then treated with hydrogen bromide to yield ®-3-Piperidinemethanamine dihydrobromide.
Industrial Production Methods
In industrial settings, the production of ®-3-Piperidinemethanamine dihydrobromide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-3-Piperidinemethanamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that piperidine derivatives, including (R)-3-Piperidinemethanamine dihydrobromide, exhibit promising anticancer activity. Studies have shown that piperidine compounds can inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and JNK/p38 MAPK pathways. These pathways are crucial for cell survival and proliferation, and their inhibition can lead to apoptosis in various cancer cell lines, including breast and ovarian cancers .
Neuropharmacology
Piperidine derivatives are also being investigated for their neuropharmacological effects. For instance, they have been studied for their potential to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. Compounds similar to this compound have been linked to the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .
Synthesis of Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It can be utilized to produce other biologically active compounds through straightforward synthetic routes. For example, it can be transformed into more complex piperidine derivatives that possess enhanced pharmacological properties .
Structure-Activity Relationship Studies
The compound is also significant in structure-activity relationship (SAR) studies aimed at optimizing the efficacy of piperidine-based drugs. By modifying the piperidine ring structure or substituents on the amine group, researchers can develop compounds with improved potency against specific biological targets. This approach is vital for drug discovery processes where fine-tuning molecular structures can lead to better therapeutic agents .
Case Study 1: Anticancer Activity
A study published in 2022 highlighted the efficacy of piperidine derivatives in inducing apoptosis in cancer cell lines through modulation of key signaling pathways. The research demonstrated that specific modifications to the piperidine structure could enhance its anticancer properties, making it a candidate for further development in cancer therapy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives, including this compound. The findings suggested that these compounds could protect neuronal cells from oxidative stress and apoptosis by enhancing cholinergic activity, thereby presenting a potential therapeutic avenue for Alzheimer's disease .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-3-Piperidinemethanamine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of ®-3-Piperidinemethanamine dihydrobromide.
Piperazine: Another piperidine derivative with similar structural features but different chemical properties.
Piperidinone: A ketone derivative of piperidine with distinct reactivity.
Uniqueness
®-3-Piperidinemethanamine dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt, which imparts distinct solubility and reactivity characteristics compared to other piperidine derivatives.
Properties
IUPAC Name |
[(3R)-piperidin-3-yl]methanamine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2BrH/c7-4-6-2-1-3-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZDHTXSQBQGMY-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)CN.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Br2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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